![molecular formula C10H6N2Se B14747081 Naphtho[1,2-c][1,2,5]selenadiazole CAS No. 233-69-2](/img/structure/B14747081.png)
Naphtho[1,2-c][1,2,5]selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-c][1,2,5]selenadiazole is an aromatic heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure. It is known for its unique electronic properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-c][1,2,5]selenadiazole typically involves the reaction of naphthalene derivatives with selenium and nitrogen-containing reagents. One common method is the cyclization of 2-naphthylamine with selenium dioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,2-c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted this compound derivatives.
Applications De Recherche Scientifique
Naphtho[1,2-c][1,2,5]selenadiazole has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Materials Science: Incorporated into organic semiconductors and light-emitting materials due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in bioimaging and as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of naphtho[1,2-c][1,2,5]selenadiazole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and reactivity, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Naphtho[1,2-c][1,2,5]selenadiazole is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to similar compounds. Some similar compounds include:
Naphtho[1,2-c][1,2,5]thiadiazole: Contains sulfur instead of selenium, leading to different electronic and chemical properties.
Naphtho[1,2-c][1,2,5]oxadiazole: Contains oxygen instead of selenium, resulting in variations in reactivity and applications.
Benzo[1,2-c][1,2,5]selenadiazole:
These comparisons highlight the unique characteristics of this compound, particularly its electronic properties and reactivity, which make it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
233-69-2 |
|---|---|
Formule moléculaire |
C10H6N2Se |
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
benzo[g][2,1,3]benzoselenadiazole |
InChI |
InChI=1S/C10H6N2Se/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H |
Clé InChI |
RHCHVIPHASGNIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=N[Se]N=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



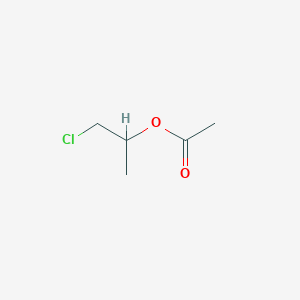
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
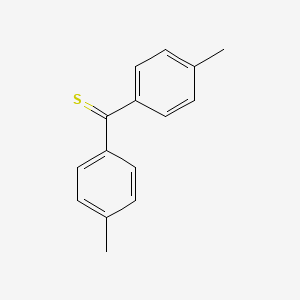
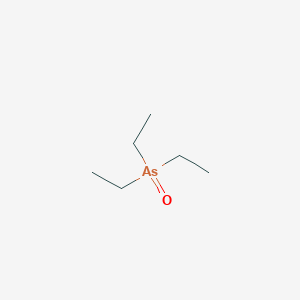


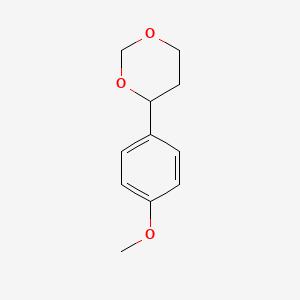
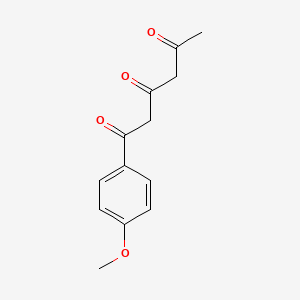
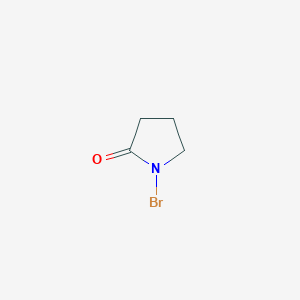
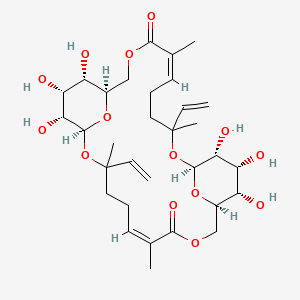
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

